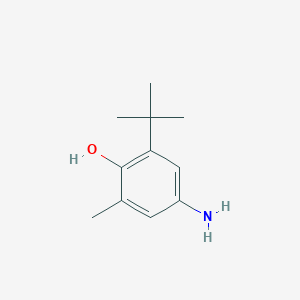
4-Amino-2-tert-butyl-6-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-tert-butyl-6-methylphenol is an organic compound belonging to the class of phenols It is characterized by the presence of an amino group (-NH2), a tert-butyl group (-C(CH3)3), and a methyl group (-CH3) attached to a phenolic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-tert-butyl-6-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-tert.-butyl-4-methylphenol and ammonia.
Nitration: The initial step involves the nitration of 2-tert.-butyl-4-methylphenol to introduce a nitro group (-NO2) at the para position relative to the hydroxyl group.
Reduction: The nitro group is then reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-Amino-2-tert-butyl-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenols.
科学的研究の応用
4-Amino-2-tert-butyl-6-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Amino-2-tert-butyl-6-methylphenol involves its interaction with various molecular targets:
Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The amino group can interact with active sites of enzymes, potentially inhibiting their activity.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used as a stabilizer in rubber and plastic industries.
Uniqueness
4-Amino-2-tert-butyl-6-methylphenol is unique due to the presence of both an amino group and a phenolic hydroxyl group, which confer distinct chemical reactivity and potential biological activities.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
4-amino-2-tert-butyl-6-methylphenol |
InChI |
InChI=1S/C11H17NO/c1-7-5-8(12)6-9(10(7)13)11(2,3)4/h5-6,13H,12H2,1-4H3 |
InChIキー |
FMSJDLWJYKDMEN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















